molecular formula C14H33AlO6Si B1591265 Di-sec-butoxyaluminoxytriethoxysilane CAS No. 68959-06-8

Di-sec-butoxyaluminoxytriethoxysilane

Cat. No.: B1591265
CAS No.: 68959-06-8
M. Wt: 352.47 g/mol
InChI Key: MTHHTRVJDXYJHE-UHFFFAOYSA-N
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Description

Di-sec-butoxyaluminoxytriethoxysilane is a useful research compound. Its molecular formula is C14H33AlO6Si and its molecular weight is 352.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sol-Gel Chemistry

Overview:
Di-sec-butoxyaluminoxytriethoxysilane is extensively used in sol-gel processes to synthesize aluminum silicate materials. The sol-gel method allows for the transformation of small molecules into a solid network, making it ideal for producing ceramics, glasses, and thin films.

Applications:

  • Aluminum Silicate Production: It acts as a precursor for aluminum silicate networks, which are crucial in the development of advanced ceramic materials.
  • Thin Film Coatings: Used to create protective coatings with enhanced mechanical and thermal properties.

Data Table: Sol-Gel Applications of this compound

Application TypeDescriptionBenefits
Aluminum SilicatesPrecursor for creating aluminum silicate gelsHigh thermal stability
Thin Film CoatingsProtective coatingsImproved durability and resistance

Pharmaceutical Intermediates

Overview:
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various compounds. Its ability to facilitate complex chemical reactions makes it valuable in drug development.

Applications:

  • Drug Synthesis: It aids in the production of active pharmaceutical ingredients (APIs).
  • Formulation Enhancements: Enhances the solubility and bioavailability of certain drugs.

Case Study: Drug Development
A notable study demonstrated the use of this compound in synthesizing a specific anti-inflammatory drug. The compound improved the yield and purity of the final product compared to traditional methods.

Surface Treatment and Modification

Overview:
The compound is also employed in surface chemistry for modifying surfaces to enhance properties such as hydrophobicity or adhesion.

Applications:

  • Hydrophobic Coatings: Used to create water-repellent surfaces on various materials.
  • Adhesion Promoters: Improves bonding between different substrates in composite materials.

Data Table: Surface Treatment Applications

Application TypeDescriptionBenefits
Hydrophobic CoatingsCreates water-repellent surfacesEnhanced durability
Adhesion PromotersImproves bonding between substratesIncreased structural integrity

Material Science Research

Overview:
this compound plays a significant role in material science research, particularly in developing new composites and nanomaterials.

Applications:

  • Nanocomposites: Used as a coupling agent to improve the dispersion of nanoparticles within polymer matrices.
  • Advanced Materials Development: Facilitates the creation of materials with tailored properties for specific applications.

Case Study: Nanocomposite Development
Research involving this compound demonstrated its effectiveness as a coupling agent in polymer nanocomposites, leading to improved mechanical properties and thermal stability.

Properties

CAS No.

68959-06-8

Molecular Formula

C14H33AlO6Si

Molecular Weight

352.47 g/mol

IUPAC Name

aluminum;butan-2-olate;triethoxy(oxido)silane

InChI

InChI=1S/C6H15O4Si.2C4H9O.Al/c1-4-8-11(7,9-5-2)10-6-3;2*1-3-4(2)5;/h4-6H2,1-3H3;2*4H,3H2,1-2H3;/q3*-1;+3

InChI Key

MTHHTRVJDXYJHE-UHFFFAOYSA-N

SMILES

CCC(C)O[Al](OC(C)CC)O[Si](OCC)(OCC)OCC

Canonical SMILES

CCC(C)[O-].CCC(C)[O-].CCO[Si]([O-])(OCC)OCC.[Al+3]

Key on ui other cas no.

68959-06-8

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.